molecular formula C10H11BrClN3O B1448340 {2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride CAS No. 937666-44-9

{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride

Cat. No. B1448340
CAS RN: 937666-44-9
M. Wt: 304.57 g/mol
InChI Key: KBXQGLXFNQTZMJ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a bromophenyl group, an oxadiazole ring, and an ethylamine group. These types of compounds are often used in medicinal chemistry and materials science due to their diverse chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The bromophenyl group is a benzene ring with a bromine atom attached, the oxadiazole is a five-membered ring containing two nitrogen atoms and an oxygen atom, and the ethylamine is a two-carbon chain with an amine group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present. Bromophenyl groups can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The oxadiazole ring might participate in nucleophilic substitution reactions or ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine atom might increase its molecular weight and polarity .

Scientific Research Applications

  • Antimicrobial Activities : Compounds structurally related to "{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride" have shown promise in antimicrobial applications. For instance, Kaneria et al. (2016) synthesized derivatives of 1,2,4-oxadiazol and evaluated their antimicrobial activity against various strains of bacteria and fungi. Similarly, Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives and found some to possess good or moderate antimicrobial activities. Such findings suggest potential uses in developing new antimicrobial agents (Kaneria et al., 2016) (Bektaş et al., 2007).

  • Anticancer Evaluation : The potential anticancer properties of compounds related to "{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride" have been explored. Yakantham et al. (2019) synthesized and tested new derivatives for their anticancer activity against various human cancer cell lines, indicating the relevance of this class of compounds in cancer research (Yakantham et al., 2019).

  • Chemical Synthesis and Characterization : The synthesis and characterization of related compounds have been extensively studied. For example, Sharma et al. (2014) described the synthesis of novel carbazole derivatives starting with carbazole, which undergoes reactions to form compounds with 1,3,4-oxadiazol structure. These compounds were characterized by various spectroscopic methods, highlighting the importance of detailed chemical analysis in understanding the properties of these compounds (Sharma et al., 2014).

  • Biological Screening : Research has also been conducted on the broader biological activities of similar compounds. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of a compound structurally related to "{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride" and evaluated their antibacterial activity, demonstrating the diverse biological potential of these compounds (Khalid et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a drug, it might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or materials science. This could involve studying its reactivity, investigating its interactions with biological targets, or exploring its potential uses in the synthesis of new materials .

properties

IUPAC Name

2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10;/h1-4H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXQGLXFNQTZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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